molecular formula C19H18N2O4 B382328 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 325851-05-6

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B382328
CAS No.: 325851-05-6
M. Wt: 338.4g/mol
InChI Key: GRDDLAPTTHCQLR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dioxobenzoisoquinoline core and an oxolan-2-ylmethyl acetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.

    Introduction of the Dioxo Groups: The next step involves the introduction of the dioxo groups at the 1,3-positions of the isoquinoline ring. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetamide Side Chain: The final step involves the attachment of the N-(oxolan-2-ylmethyl)acetamide side chain. This can be achieved through nucleophilic substitution reactions where the isoquinoline derivative reacts with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its isoquinoline core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoquinoline core is a common motif in many pharmacologically active compounds, and modifications to the acetamide side chain can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The isoquinoline core can bind to various enzymes and receptors, modulating their activity. The dioxo groups and the acetamide side chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propanoic acid
  • 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)benzoic acid
  • 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)propionamide

Uniqueness

Compared to these similar compounds, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the oxolan-2-ylmethyl acetamide side chain

Biological Activity

The compound 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzo[de]isoquinoline core and an oxolan moiety. This compound exhibits potential biological activities that merit extensive investigation.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4}, indicating the presence of multiple functional groups that enhance its chemical reactivity and biological activity. The amide bond present in the structure facilitates hydrogen bonding interactions, which are crucial for its solubility and biological efficacy.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives of isoquinoline have shown significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Compounds related to this structure have been reported to possess antimicrobial properties, making them candidates for further development in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which play a role in cancer progression and other diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structure Features Biological Activity
Isoquinoline DerivativesSimilar core structure; variations in side chainsAnticancer and antimicrobial
BenzodiazepinesContains fused benzene and diazepine ringsAnxiolytic and sedative effects
DihydroisoquinolinesReduced isoquinoline structurePotential neuroprotective effects

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that isoquinoline derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use as broad-spectrum antibiotics.
  • HDAC Inhibition : Research has shown that compounds with similar structures can effectively inhibit HDAC activity, which is crucial for regulating gene expression related to cancer and neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Biological Targets : The compound's unique structural features allow it to bind effectively to various biological targets, influencing their activity.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDLAPTTHCQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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